PRL-3 Inhibitor I
PRL-3 Inhibitor I
5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is an aromatic ether.
Brand Name:
Vulcanchem
CAS No.:
893449-38-2
VCID:
VC0521935
InChI:
InChI=1S/C17H11Br2NO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)
SMILES:
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br
Molecular Formula:
C17H11Br2NO2S2
Molecular Weight:
485.2 g/mol
PRL-3 Inhibitor I
CAS No.: 893449-38-2
Cat. No.: VC0521935
Molecular Formula: C17H11Br2NO2S2
Molecular Weight: 485.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is an aromatic ether. |
|---|---|
| CAS No. | 893449-38-2 |
| Molecular Formula | C17H11Br2NO2S2 |
| Molecular Weight | 485.2 g/mol |
| IUPAC Name | 5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C17H11Br2NO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23) |
| Standard InChI Key | HXNBAOLVPAWYLT-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3)Br |
| SMILES | C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br |
| Canonical SMILES | C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br |
| Appearance | Solid powder |
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